(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is a chiral compound with a tert-butoxy group, a phenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method is to start with commercially available tert-butyloxycarbonyl-protected amino acids and use them as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide can enhance amide formation in the Boc-protected amino acids without the addition of a base, giving satisfactory yields in a short time .
Industrial Production Methods
Industrial production methods for this compound may involve high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid. This method has been shown to have low viscosity, high thermal stability, and beneficial effects on product purity and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide (KOtBu), which is widely employed in organic synthesis to mediate the construction of C–C, C–O, C–N, and C–S bonds . The use of KOtBu offers advantages in terms of environmental congruence and economic cost.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of KOtBu can lead to the formation of various C–C, C–O, C–N, and C–S bonds .
Scientific Research Applications
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of peptides and other complex organic molecules.
Biology: It can be used in studies involving the protection and deprotection of amino acids and peptides.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid involves the cleavage of the tert-butyloxycarbonyl (Boc) group under acidic conditions. The first step is the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group, resulting in the formation of a carbocation . This carbocation can undergo elimination by the trifluoroacetate ion, leading to the formation of the final product .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds are similar in structure and are used in similar applications.
Phenylmethoxycarbonyl-protected amino acids: These compounds have a different protecting group but are used in similar reactions and applications.
Uniqueness
(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the tert-butoxy group provides stability and reactivity that is advantageous in various synthetic processes .
Properties
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZBQHPMSPTRJO-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.